molecular formula C22H17N3O2 B3452725 4-(4-morpholinyl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one

4-(4-morpholinyl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one

Cat. No. B3452725
M. Wt: 355.4 g/mol
InChI Key: QLINCTSRWVHIMB-UHFFFAOYSA-N
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Description

The compound “4-(4-morpholinyl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one” is a structurally unique class of tetracyclic N-heterocycles . It combines fused benzimidazole and isoquinoline moieties . This compound is found throughout a myriad of biologically active natural products, pharmaceutical compounds, and functional materials .


Synthesis Analysis

Recent developments in the synthesis of isoquinoline-fused benzimidazoles have been reported . An improved procedure for the preparation of benzo[4,5]imidazo[2,1-a]isoquinolines using PdCl2–PPh3 as a catalyst was developed . This method features simple, sequential workup, good selectivity, and compatibility with a wide range of functional groups .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of benzimidazole and isoquinoline moieties . The linear formula of this compound is C18H10N2O .


Chemical Reactions Analysis

Various synthetic routes for the preparation of benzimidazo[2,1-a]isoquinolin-6(5H)-ones have been reported . In particular, the use of N-methacryloyl-2-phenylbenzoimidazoles to construct benzimidazo[2,1-a]isoquinolin-6(5H)-ones through various radical strategies have attracted widespread attention .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.293 . It exhibits mechanochromic luminescence properties, and its photoluminescence can be reversibly switched between orange and yellow upon external stimuli .

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, it is known that the compound exhibits mechanochromic luminescence properties . Its photoluminescence can be reversibly switched between orange and yellow upon external stimuli .

Safety and Hazards

The compound is harmful if swallowed, inhaled, or absorbed through the skin. It causes eye, skin, and respiratory tract irritation . In case of exposure, immediate medical aid is recommended .

Future Directions

The compound has potential applications in the development of color-tunable light-emitting devices . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones. Some compounds exhibit high chemosensor selectivity in the determination of anions . Future research may focus on exploring these properties and applications further.

properties

IUPAC Name

15-morpholin-4-yl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-22-16-8-9-18(24-10-12-27-13-11-24)14-4-3-5-15(20(14)16)21-23-17-6-1-2-7-19(17)25(21)22/h1-9H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLINCTSRWVHIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N5C4=NC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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